3-methoxy-N-methyl-2-nitroaniline
Overview
Description
3-Methoxy-N-methyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the benzene ring
Scientific Research Applications
3-Methoxy-N-methyl-2-nitroaniline has several applications in scientific research:
Mechanism of Action
Target of Action
3-Methoxy-N-methyl-2-nitroaniline is a type of nitro compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures
Mode of Action
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Biochemical Pathways
Nitro compounds like this compound can be involved in various reactions, including nitration and oxidation .
Result of Action
Nitro compounds can have various effects depending on their structure and the environment in which they are present .
Action Environment
The properties of nitro compounds can be influenced by various factors, including temperature and the presence of other chemical groups .
Safety and Hazards
While specific safety and hazard information for 3-methoxy-N-methyl-2-nitroaniline is not available, similar compounds can be hazardous. For example, 4-Methoxy-N-methyl-2-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure .
Future Directions
Research into the synthesis and applications of compounds similar to 3-methoxy-N-methyl-2-nitroaniline is ongoing. Recent advances have been made in the synthesis of m-aryloxy phenols, which are similar to this compound . These compounds have potential applications in various industries, including plastics, adhesives, and coatings, and they can also serve as antioxidants, ultraviolet absorbers, and flame retardants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-methyl-2-nitroaniline typically involves nitration and methylation reactions. One common method is the nitration of 3-methoxyaniline, followed by methylation of the resulting nitroaniline. The nitration process involves treating 3-methoxyaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Reduction: 3-methoxy-N-methyl-2-aminoaniline.
Oxidation: Corresponding quinones.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
2-Methyl-3-nitroaniline: Similar structure but lacks the methoxy group.
4-Methoxy-2-nitroaniline: Similar structure but with different substitution pattern.
N-Methyl-4-nitroaniline: Similar structure but with different substitution pattern.
Uniqueness: 3-Methoxy-N-methyl-2-nitroaniline is unique due to the specific combination of methoxy, methyl, and nitro groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-methoxy-N-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-6-4-3-5-7(13-2)8(6)10(11)12/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKJIVQOMVSADW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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